2-Amino-6-phenyl-4(1H)-pteridinone
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Overview
Description
2-Amino-6-phenyl-4(1H)-pteridinone is a heterocyclic compound that belongs to the pteridine family. Pteridines are known for their diverse biological activities and are found in various natural products, including folic acid and biopterin. The unique structure of this compound makes it a compound of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-phenyl-4(1H)-pteridinone typically involves multicomponent reactions. One common method is the cyclocondensation of substituted aromatic aldehydes, ammonium acetate, malononitrile, and aryl ketones under neat conditions. This method is advantageous due to its rapid reaction time, environmentally friendly conditions, and high yield .
Industrial Production Methods: Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of catalysts such as guanidine hydrochloride or tetrabutyl ammonium bromide can enhance the efficiency and yield of the reaction .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-6-phenyl-4(1H)-pteridinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pteridine derivatives.
Reduction: Reduction reactions can yield dihydropteridine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pteridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted pteridines, which can exhibit different biological activities .
Scientific Research Applications
2-Amino-6-phenyl-4(1H)-pteridinone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: Research is ongoing to explore its potential as an anticancer, antiviral, and antimicrobial agent.
Industry: It is used in the development of dyes, pigments, and other functional materials
Mechanism of Action
The mechanism of action of 2-Amino-6-phenyl-4(1H)-pteridinone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity.
Pathways Involved: The inhibition of key enzymes and receptors can disrupt various cellular processes, including DNA replication, protein synthesis, and cell division.
Comparison with Similar Compounds
2-Amino-4,6-diarylpyridine-3-carbonitriles: These compounds share a similar pteridine core and exhibit comparable biological activities.
2-Amino nicotinonitriles: These derivatives also have a pteridine-like structure and are known for their antiviral and antibacterial properties.
Uniqueness: 2-Amino-6-phenyl-4(1H)-pteridinone is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit tubulin polymerization and its potential as a multifunctional therapeutic agent make it a compound of significant interest in medicinal chemistry .
Properties
IUPAC Name |
2-amino-6-phenyl-3H-pteridin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N5O/c13-12-16-10-9(11(18)17-12)15-8(6-14-10)7-4-2-1-3-5-7/h1-6H,(H3,13,14,16,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AITDDBTWXKHWNB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C3C(=N2)C(=O)NC(=N3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70356364 |
Source
|
Record name | 2-Amino-6-phenyl-4(1H)-pteridinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70356364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25846-86-0 |
Source
|
Record name | 2-Amino-6-phenyl-4(1H)-pteridinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70356364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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